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Compound of Interest

Compound Name: ML395

Cat. No.: B609165 Get Quote

A Note on Nomenclature: Initial searches for "ML395" yielded limited specific results in the

context of cancer cell line studies. However, a substantial body of research exists for "ML385,"

a potent and specific inhibitor of Nuclear factor erythroid 2-related factor 2 (Nrf2). It is highly

probable that "ML395" was a typographical error, and this document will focus on the well-

documented applications of ML385.

Introduction
ML385 is a small molecule inhibitor that specifically targets the transcription factor Nrf2.[1][2] In

normal cells, Nrf2 plays a crucial role in the antioxidant defense system. However, in many

cancer types, the Nrf2 pathway is constitutively activated, contributing to therapeutic resistance

and enhanced cell survival.[1][3] ML385 has emerged as a valuable research tool and a

potential therapeutic agent by inhibiting Nrf2 activity, thereby sensitizing cancer cells to other

treatments and inducing cell death through mechanisms such as ferroptosis.[4][5][6]

These application notes provide a comprehensive overview of the use of ML385 in cancer cell

line studies, including its mechanism of action, protocols for key experiments, and quantitative

data.

Mechanism of Action
ML385 exerts its anti-cancer effects primarily by inhibiting the Nrf2 signaling pathway.[1][3][7]

Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, it is

kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates
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to the nucleus and activates the transcription of antioxidant response element (ARE)-containing

genes. Many cancer cells exhibit upregulated Nrf2 activity, which helps them counteract the

high levels of reactive oxygen species (ROS) associated with their rapid metabolism and

proliferation, and also confers resistance to chemotherapy and radiotherapy.[1][3]

ML385 binds to Nrf2 and prevents its translocation to the nucleus and subsequent binding to

ARE, thereby inhibiting the expression of its downstream target genes.[1] This leads to several

anti-cancer effects:

Induction of Ferroptosis: A key mechanism of ML385-induced cell death is ferroptosis, an

iron-dependent form of regulated cell death characterized by the accumulation of lipid

peroxides.[4][5][6] By inhibiting Nrf2, ML385 downregulates the expression of key

ferroptosis-suppressing genes, including:

SLC7A11 (xCT): A component of the cystine/glutamate antiporter system Xc-, which is

crucial for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione

(GSH).[4][8]

Glutathione Peroxidase 4 (GPX4): An enzyme that utilizes GSH to neutralize lipid

peroxides.[6][9][10]

Heme Oxygenase-1 (HO-1): An enzyme with antioxidant properties.[6][7] The inhibition of

these genes leads to GSH depletion, increased intracellular ROS, accumulation of lipid

peroxides, and ultimately, ferroptotic cell death.[4][5][6]

Sensitization to Therapy: By disabling the cancer cells' antioxidant defenses, ML385 can

enhance the efficacy of conventional chemotherapeutic agents (e.g., tamoxifen, doxorubicin,

carboplatin) and radiotherapy.[3][5][6][11]

Inhibition of Cell Proliferation and Colony Formation: ML385 has been shown to inhibit the

proliferation and colony-forming ability of various cancer cell lines.[3][7][12]

Induction of Cell Cycle Arrest: In some cancer cell lines, such as head and neck squamous

cell carcinoma (HNSCC), ML385 has been observed to induce cell cycle arrest at the G1/S

phase.[7][12]
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Modulation of PI3K-mTOR Signaling: In lung squamous cell carcinoma (LUSC), ML385 has

been shown to inhibit the PI3K-mTOR signaling pathway, which is crucial for cell growth and

proliferation.[2]

Data Presentation
ML385 IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. The following table summarizes the

reported IC50 values for ML385 in various cancer cell lines. It is important to note that these

values can vary depending on the assay conditions, such as incubation time and the specific

cell viability assay used.
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Cell Line Cancer Type IC50 (µM) Assay Conditions

FaDu

Head and Neck

Squamous Cell

Carcinoma

~5
48h, EZ-Cytox® Cell

Viability assay[7][12]

YD9

Head and Neck

Squamous Cell

Carcinoma

~5
48h, EZ-Cytox® Cell

Viability assay[7][12]

A549
Non-Small Cell Lung

Cancer

~5 (Maximum

inhibitory

concentration)

72h, Measurement of

Nrf2 transcriptional

activity[3]

H460
Non-Small Cell Lung

Cancer

Not explicitly stated,

used at 5µM

72h, Clonogenic

assay[3]

EBC1
Squamous Lung

Cancer

Not explicitly stated,

used at various doses

Dose-response

studies[3]

MGH7
Lung Squamous Cell

Carcinoma

Not explicitly stated,

used at 5µM

Cell viability and

clonogenic assays[2]

LK2
Lung Squamous Cell

Carcinoma

Not explicitly stated,

used at 5µM

Western blot

analysis[2]

KYSE150

Esophageal

Squamous Cell

Carcinoma

Not explicitly stated,

used at 5µM

Clonogenic survival

and ferroptosis

assays[4][5][8]

KYSE510

Esophageal

Squamous Cell

Carcinoma

Not explicitly stated,

used at 5µM

Proliferation,

apoptosis, and cell

cycle assays[5]

MCF-7 TAMR
Tamoxifen-Resistant

Breast Cancer

Not explicitly stated,

used in combination

CCK-8 and colony

formation assays[6]

HL-60/DR

Doxorubicin-Resistant

Promyelocytic

Leukemia

Not explicitly stated,

used in combination

Cell viability and

apoptosis assays[11]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.researchgate.net/publication/381795706_The_Effects_of_ML385_on_Head_and_Neck_Squamous_Cell_Carcinoma_Implications_for_NRF2_Inhibition_as_a_Therapeutic_Strategy
https://www.mdpi.com/1422-0067/25/13/7011
https://www.researchgate.net/publication/381795706_The_Effects_of_ML385_on_Head_and_Neck_Squamous_Cell_Carcinoma_Implications_for_NRF2_Inhibition_as_a_Therapeutic_Strategy
https://www.mdpi.com/1422-0067/25/13/7011
https://pmc.ncbi.nlm.nih.gov/articles/PMC5367156/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5367156/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5367156/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028163/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028163/
https://www.researchgate.net/figure/ML385-promotes-ferroptosis-and-radiosensitivity-through-the-NRF2-SLC7A11-pathway_fig5_385628587
https://pubmed.ncbi.nlm.nih.gov/39511054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11543766/
https://pubmed.ncbi.nlm.nih.gov/39511054/
https://pubmed.ncbi.nlm.nih.gov/40425765/
https://www.mdpi.com/1422-0067/25/19/10257
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mandatory Visualization
Caption: ML385 induces ferroptosis by inhibiting Nrf2.
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Caption: Experimental workflow for studying ML385.

Experimental Protocols
The following are detailed protocols for key experiments to study the effects of ML385 on

cancer cell lines.

Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of ML385.

Materials:
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Cancer cell lines

ML385

Complete cell culture medium

Phosphate-buffered saline (PBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL

of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

ML385 Treatment: Prepare a series of dilutions of ML385 in complete medium. Remove the

medium from the wells and add 100 µL of the ML385 dilutions. Include a vehicle control

(DMSO) at the same final concentration as in the highest ML385 concentration.

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C

in a 5% CO₂ incubator.

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan

precipitate is visible.

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the percentage of cell viability against the logarithm of the ML385

concentration to determine the IC50 value.

Colony Formation Assay
This assay assesses the long-term effect of ML385 on the ability of single cells to form

colonies.

Materials:

Cancer cell lines

ML385

Complete cell culture medium

PBS

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

6-well plates

Procedure:

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow

them to attach overnight.

ML385 Treatment: Treat the cells with various concentrations of ML385 for a specified period

(e.g., 24 hours).

Recovery: Remove the ML385-containing medium, wash the cells with PBS, and add fresh

complete medium.

Incubation: Incubate the plates for 1-2 weeks, replacing the medium every 2-3 days, until

visible colonies are formed in the control wells.

Fixation and Staining:
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Wash the wells twice with PBS.

Fix the colonies with 1 mL of methanol for 15 minutes.

Remove the methanol and stain with 1 mL of Crystal Violet solution for 20 minutes.

Washing and Drying: Gently wash the plates with water and allow them to air dry.

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in

each well.

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group

compared to the control.

Western Blot Analysis
This protocol is for analyzing the expression of proteins in the Nrf2 and ferroptosis pathways

following ML385 treatment.

Materials:

Treated and untreated cell lysates

Protein assay reagent (e.g., BCA)

Laemmli sample buffer

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-GPX4, anti-SLC7A11, anti-β-actin)

HRP-conjugated secondary antibodies
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Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at

95°C for 5 minutes.

SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins to a membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at

4°C.

Washing: Wash the membrane three times with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Washing: Wash the membrane three times with TBST.

Detection: Add the chemiluminescent substrate and capture the signal using an imaging

system.

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Reactive Oxygen Species (ROS) Assay
This protocol measures intracellular ROS levels using a fluorescent probe.

Materials:

Cancer cell lines
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ML385

DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS probe

Serum-free medium

PBS

Black, clear-bottom 96-well plates

Fluorescence microplate reader or fluorescence microscope

Procedure:

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

ML385 Treatment: Treat cells with ML385 for the desired time.

Probe Loading: Wash the cells with PBS and then incubate with 10 µM DCFDA in serum-free

medium for 30-60 minutes at 37°C.

Washing: Wash the cells twice with PBS.

Fluorescence Measurement: Add PBS to the wells and measure the fluorescence (excitation

~485 nm, emission ~535 nm) using a microplate reader or visualize under a fluorescence

microscope.

Data Analysis: Normalize the fluorescence intensity of treated cells to the control.

Glutathione (GSH) Assay
This protocol quantifies the intracellular levels of reduced glutathione.

Materials:

Treated and untreated cells

GSH assay kit (commercially available kits are recommended)
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Microplate reader

Procedure:

Sample Preparation: Harvest and lyse the cells according to the kit's instructions.

Assay: Perform the assay following the manufacturer's protocol, which typically involves a

colorimetric or fluorometric reaction.

Measurement: Read the absorbance or fluorescence using a microplate reader.

Data Analysis: Calculate the GSH concentration based on a standard curve and normalize to

the protein concentration of the cell lysate.

Intracellular Iron Assay
This protocol measures the concentration of intracellular ferrous iron (Fe²⁺).

Materials:

Treated and untreated cells

Iron assay kit (commercially available kits are recommended)

Microplate reader

Procedure:

Sample Preparation: Harvest and lyse the cells according to the kit's instructions.

Assay: Perform the assay following the manufacturer's protocol. This often involves a

chromogenic reagent that reacts specifically with Fe²⁺.

Measurement: Read the absorbance at the specified wavelength using a microplate reader.

Data Analysis: Calculate the iron concentration from a standard curve and normalize to the

protein concentration of the cell lysate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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